molecular formula C14H8ClFN2O2 B11835999 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 557064-58-1

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11835999
CAS No.: 557064-58-1
M. Wt: 290.67 g/mol
InChI Key: BNKIUBBSHXZZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This particular compound features a quinazoline ring substituted with a 4-chloro-2-fluorophenyl group, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-fluoroaniline and anthranilic acid.

    Formation of Quinazoline Ring: The anthranilic acid is reacted with formamide to form the quinazoline ring.

    Substitution Reaction: The 4-chloro-2-fluoroaniline is then introduced to the quinazoline ring through a nucleophilic substitution reaction.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione
  • 3-(4-Fluorophenyl)quinazoline-2,4(1H,3H)-dione
  • 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

3-(4-Chloro-2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its chemical stability and biological activity compared to similar compounds with only one substituent.

Properties

CAS No.

557064-58-1

Molecular Formula

C14H8ClFN2O2

Molecular Weight

290.67 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H8ClFN2O2/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)

InChI Key

BNKIUBBSHXZZAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.